molecular formula C16H14BrN3O3S2 B2615644 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923678-78-8

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2615644
CAS No.: 923678-78-8
M. Wt: 440.33
InChI Key: NLNXWIXGQZPDSF-UHFFFAOYSA-N
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Description

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is an organic compound with the molecular formula C16H14BrN3O3S2 It is a complex molecule that features a benzamide core substituted with a bromine atom and a benzothiazole ring containing a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylsulfamoyl group. The final step involves the bromination of the benzamide core. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the benzothiazole ring and the dimethylsulfamoyl group.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with this compound could yield a biaryl product, while a nucleophilic substitution reaction could result in a new benzamide derivative with a different substituent in place of the bromine atom.

Scientific Research Applications

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Researchers can use this compound to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit a kinase enzyme by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.

    3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

3-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)12-6-7-13-14(9-12)24-16(18-13)19-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNXWIXGQZPDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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